molecular formula C8H15N3O2S B3010394 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 177028-37-4

5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3010394
CAS RN: 177028-37-4
M. Wt: 217.29
InChI Key: XFDRIWPFGHMLIS-UHFFFAOYSA-N
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Description

The compound 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and medicine. The 1,2,4-triazole nucleus is a versatile scaffold that can be modified to produce compounds with a wide array of properties and functions.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, which was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are related to the triazole family, involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . These methods highlight the importance of cyclization and substitution reactions in the synthesis of triazole derivatives.

Molecular Structure Analysis

The crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, reveals a triclinic system with specific dihedral angles between the triazole rings and the benzene ring . This information is crucial for understanding the three-dimensional arrangement of atoms in triazole derivatives and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from the synthesis of various substituted triazoles. For instance, the alkylation of 3-(methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with different alkylating agents leads to the formation of S-alkylated triazole derivatives with anti-inflammatory activity . This suggests that the triazole nucleus in this compound could potentially undergo similar reactions, allowing for the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be diverse. For example, the compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has been studied for its photophysical properties, revealing significant nonlinear optical properties that surpass those of urea, a commercial NLO material . This suggests that this compound may also exhibit interesting optical properties, which could be explored for potential applications in materials science.

Scientific Research Applications

DNA Methylation Inhibition

4-Substituted 4H-1,2,4-triazole-3-thiol derivatives, structurally similar to 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their anti-tumor activity and effects on the methylation level of tumor DNA. These derivatives exhibit potential in DNA methylation inhibition, an important area in cancer research (Hovsepyan et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives including 4H-1,2,4-triazole-3-thiol compounds have been investigated as corrosion inhibitors for metals. These studies suggest that such derivatives can efficiently protect metals like steel and copper from corrosion in various environments, indicating their potential application in industrial settings (Yadav et al., 2013), (Chauhan et al., 2019).

Insecticidal Activity

Research on tetrazole-linked triazole derivatives, including those structurally related to this compound, has shown significant insecticidal activity against certain pests. This points to their potential use in developing new insecticides (Maddila et al., 2015).

Antimicrobial Activity

Derivatives of 1,2,4-triazole, similar to the compound , have been synthesized and tested for their antimicrobial properties. These studies indicate potential applications in developing new antimicrobial agents for medical and industrial purposes (Karrouchi et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it undergoes .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and disposing of the compound. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

3-(diethoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-4-12-7(13-5-2)6-9-10-8(14)11(6)3/h7H,4-5H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDRIWPFGHMLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NNC(=S)N1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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